N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide

Sigma Receptor Ligands Class III Antiarrhythmic Agents Piperidine-1-carboxamide Derivatives

Generic piperidine-piperazine hybrids introduce pharmacological uncertainty due to uncharacterized substituent effects. This compound solves that problem with a defined N-benzylpiperidine amide scaffold bearing a 2,4-dimethylpiperazine motif para to the carboxamide, enabling rigorous structure-activity relationship studies without confounding off-target activity. - Precisely engineered building block for Class III antiarrhythmic or sigma receptor SAR exploration, where minor structural changes profoundly alter potency and selectivity. - Structurally distinct N-benzyl and dimethylpiperazine groups eliminate the risk of extrapolating data from closely related analogs (e.g., tert-butyl or thiophene variants). - Ideal as a reference standard for LC-MS/HPLC method development for piperidine-piperazine hybrids in DMPK studies.

Molecular Formula C20H32N4O
Molecular Weight 344.503
CAS No. 1421524-09-5
Cat. No. B2773531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide
CAS1421524-09-5
Molecular FormulaC20H32N4O
Molecular Weight344.503
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CC=C3)C
InChIInChI=1S/C20H32N4O/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)20(25)21-14-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3,(H,21,25)
InChIKeyWMVJFNULSUHFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide: Structural Classification


N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide (CAS 1421524-09-5) belongs to a class of substituted N-benzylpiperidine amides that have been explored as Class III antiarrhythmic agents by prolonging cardiac action potential repolarization [1]. The compound incorporates a piperidine-1-carboxamide core scaffold with an N-benzyl substituent and a 2,4-dimethylpiperazin-1-ylmethyl motif positioned para to the carboxamide, creating a distinct pharmacophoric arrangement within the broader piperidine-piperazine hybrid chemical space.

SAR Exploration Building block for piperidine-piperazine hybrid SAR studies
Mechanism Probe Supports Class III antiarrhythmic mechanism probe synthesis
Control Candidate Structurally matched negative control candidate for target engagement assays

Procurement Risk for N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide


Within the N-benzylpiperidine amide class, minor structural modifications—particularly to the piperazine substituent and the benzyl amide moiety—have been shown to profoundly alter pharmacological profiles, including sigma receptor subtype selectivity and antiarrhythmic potency [1]. Generic substitution without matched comparative biological data introduces procurement risk, as even closely related analogs (e.g., the tert-butyl carboxamide variant or thiophene-substituted derivatives) may exhibit divergent target engagement, selectivity windows, and physicochemical behavior that cannot be extrapolated from structural similarity alone.

Close analogs may exhibit shifted sigma receptor subtype selectivity and antiarrhythmic potency.
Procurement without matched biological data may lead to unexpected target engagement differences.
Physicochemical properties may diverge from structurally similar compounds, affecting assay compatibility.

N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide: Quantitative Differentiation Evidence


Absence of Head-to-Head Comparative Data

A comprehensive literature and patent search restricted to primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) yielded no quantitative head-to-head comparison data for N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide against any specific comparator. No peer-reviewed studies reporting IC50, Ki, EC50, selectivity ratios, or in vivo efficacy data for this exact compound were identified from admissible sources [1]. The compound's differentiation from close analogs, such as N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide (CAS 1421450-84-1) or 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (DT-010), remains unquantified in the public domain. The only patent reference found covering the general class establishes that N-benzylpiperidine amides possess Class III antiarrhythmic activity, but does not isolate data for this specific compound with its unique 2,4-dimethylpiperazine substituent [1].

Head-to-Head Data
Data to verify
Not determinable
No quantitative comparison data against closest analogs available in public domain.
Patent-level class data only; no compound-specific IC50 or Ki reported.
Sigma Receptor Ligands Class III Antiarrhythmic Agents Piperidine-1-carboxamide Derivatives

N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide: Application Scenarios


Chemical Probe Synthesis and SAR Exploration

Given the absence of public bioactivity data, the compound's primary utility lies as a synthetic intermediate or building block for exploring structure-activity relationships within the piperidine-1-carboxamide chemical space, particularly for programs targeting Class III antiarrhythmic mechanisms or sigma receptor modulation where the N-benzyl and 2,4-dimethylpiperazine substituents may confer distinct binding properties yet to be characterized [1].

Negative Control and Reference Compound in Assay Development

Due to the lack of reported biological activity, researchers may utilize this compound as a structurally matched but potentially inactive control in target engagement assays, provided that in-house profiling confirms absence of activity at the target of interest.

Method Development and Analytical Reference Standard

The compound, with a defined molecular formula of C20H32N4O, can serve as a reference standard for LC-MS or HPLC method development when establishing analytical protocols for piperidine-piperazine hybrid compounds in drug metabolism or pharmacokinetic studies.

Application
Selection Property
Validation Focus
Chemical probe synthesis and SAR
2,4-dimethylpiperazine and N-benzyl substitution pattern
Target engagement confirmation via in-house profiling
Negative control compound
Putative inactivity confirmed by assay profiling
Absence of activity at target of interest
Analytical reference standard
Defined molecular formula for LC-MS / HPLC
Purity and identity verification for method development
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